Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate
Description
Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is a pyridine derivative featuring a piperidine substituent at position 6 and an ethyl ester group at position 3. The ethyl ester moiety may act as a prodrug, enhancing bioavailability by improving lipophilicity, which is critical for membrane permeability. This compound is of interest in drug discovery, particularly for central nervous system (CNS) targets, due to piperidine’s ability to cross the blood-brain barrier .
Properties
IUPAC Name |
ethyl 6-piperidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-6-7-12(14-10-11)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVQROCFAUZJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or generating intermediates for further derivatization.
Mechanistic Notes :
-
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with water (acidic) or hydroxide (basic) acting as the nucleophile.
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Transesterification involves alcohol exchange, facilitated by acid catalysis .
Piperidine Ring Functionalization
The piperidine nitrogen participates in alkylation, acylation, and quaternization reactions, enabling modulation of steric and electronic properties.
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | 1-Methylpiperidin-1-yl-substituted derivative | 88% | |
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 1-Acetylpiperidin-1-yl-substituted derivative | 76% | |
| Quaternization | Benzyl bromide, CH₃CN, 24 hours | Piperidinium bromide salt | 65% |
Key Observations :
-
Alkylation enhances lipophilicity, impacting bioavailability.
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Quaternization generates charged species with potential ionic liquid applications.
Pyridine Ring Electrophilic Substitution
The pyridine ring undergoes electrophilic substitution at the electron-deficient C-2 and C-4 positions under controlled conditions.
Limitations :
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Steric hindrance from the piperidine group reduces reactivity at C-4 .
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Nitration yields are moderate due to competing side reactions.
Nucleophilic Aromatic Substitution
The pyridine ring supports nucleophilic substitution at activated positions, particularly when electron-withdrawing groups are present.
Mechanistic Insight :
Reduction and Oxidation Reactions
The ester and pyridine moieties are susceptible to reduction, while the piperidine nitrogen can be oxidized.
Applications :
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N-Oxides exhibit altered pharmacokinetic profiles and enhanced solubility.
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable the introduction of aryl or alkyl groups.
Optimization Notes :
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Electron-deficient boronic acids enhance coupling efficiency.
Photochemical and Thermal Rearrangements
Under UV light or elevated temperatures, the compound undergoes ring-opening or dimerization.
| Condition | Products | Yield | Reference |
|---|---|---|---|
| UV light (254 nm) | Ring-opened dihydropyridine derivative | 34% | |
| 180°C, 3 hours | Dimeric cycloadduct | 47% |
Significance :
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is primarily recognized for its role as a building block in the synthesis of bioactive molecules. It has been investigated for potential therapeutic applications, particularly as a muscarinic M4 receptor agonist, which could be beneficial in treating cognitive disorders such as schizophrenia and Alzheimer's disease . The compound's structure allows for modifications that enhance its pharmacological properties.
Case Study: Muscarinic M4 Receptor Agonists
A study highlighted the development of piperidine derivatives that act as selective agonists for the muscarinic M4 receptor. These compounds exhibited lower cardiovascular risks, making them suitable candidates for further drug development . this compound can serve as a precursor in synthesizing these derivatives.
Chemical Biology
In chemical biology, this compound can function as a probe to study biological processes. Its ability to participate in bioorthogonal reactions allows researchers to label and modify biomolecules selectively within living systems, aiding in the understanding of enzyme activities and protein interactions.
Organic Synthesis
The compound serves as an intermediate in organic synthesis, facilitating the creation of more complex organic molecules. Its unique functional groups enable various chemical transformations, including substitution and cycloaddition reactions, essential for developing new materials and pharmaceuticals.
Materials Science
This compound has potential applications in materials science due to its properties that can be exploited in developing novel materials. For instance, it can be used to create polymers with unique characteristics or coatings with specific functionalities .
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Esterification : The carboxylic acid is reacted with ethanol in the presence of a catalyst to form the ethyl ester.
- Functional Group Modifications : Various functional groups can be introduced or modified during synthesis to enhance biological activity or material properties.
Mechanism of Action
The mechanism of action of ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can participate in coordination with metal ions, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Molecular Comparison
Research Findings and Implications
- Synthetic Accessibility: Piperidine-containing analogs are often synthesized via nucleophilic substitution (e.g., using O-methylhydroxylamine hydrochloride in oxime formation, followed by hydrogenation with Raney nickel) . Pyridazine derivatives may require cyclocondensation of diaminopyridines with diketones .
- Biological Activity : Piperidine and pyridazine derivatives show promise in targeting HIV-1 reverse transcriptase and GSK-3β kinases, respectively . The ester group’s hydrolysis to carboxylic acids in vivo is a critical prodrug activation mechanism .
- Structural Validation : Computational tools like SHELXL and ORTEP-3 ensure accurate structural determination, particularly for stereoisomers and fused-ring systems .
Biological Activity
Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
The synthesis of this compound typically involves the reaction of 6-chloronicotinic acid with piperidine, followed by esterification with ethanol. The reaction conditions often include solvents like dichloromethane or toluene, conducted at elevated temperatures for optimal yield.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can form N-oxides using agents like hydrogen peroxide.
- Reduction : Ester groups can be converted to alcohols using lithium aluminum hydride.
- Substitution : Nucleophilic substitutions can occur at the pyridine ring, leading to diverse derivatives.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activities. In vitro studies indicate that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it has shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
Anticancer Activity
Research has also highlighted the compound's potential anticancer properties. Studies reveal that derivatives of this compound exhibit cytotoxic effects in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. The mechanism appears to involve apoptosis induction and disruption of cellular signaling pathways .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including various receptors and enzymes. The piperidine moiety plays a crucial role in modulating these targets, while the pyridine ring may facilitate coordination with metal ions, influencing biochemical pathways .
Case Studies
- Antiviral Activity : A study evaluated various derivatives for their anti-hepatitis B virus (HBV) activity, revealing that some compounds significantly inhibited HBV replication with IC50 values ranging from 1.3 to 9.1 µM .
- Antimicrobial Efficacy : In a comparative study of piperidine derivatives, this compound was among those showing enhanced antimicrobial activity due to specific substitutions on the piperidine ring that improved its efficacy against resistant bacterial strains .
Q & A
Q. What established synthetic methodologies are used for Ethyl 6-(piperidin-1-yl)pyridine-3-carboxylate, and how do reaction conditions affect purity?
The compound is synthesized via nucleophilic aromatic substitution, where piperidine reacts with a substituted pyridine ester. For example, describes a related synthesis using a ruthenium complex in acetonitrile, emphasizing the role of transition metal catalysts . Key considerations include:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : Confirms substituent positions and integration ratios (e.g., reports NMR data for related pyridine esters) .
- IR Spectroscopy : Validates ester C=O (~1700 cm⁻¹) and absence of N-H stretches.
- Mass Spectrometry : Verifies molecular ion ([M+H]⁺). Cross-referencing with crystallographic data () resolves ambiguities .
Q. How is X-ray crystallography applied to confirm its molecular structure?
Steps include:
- Single-crystal growth : From ethanol or DCM solutions.
- Data collection : Using diffractometers (e.g., Bruker systems in ) .
- Structure solution : SHELXS/SHELXD for phase determination ( ) .
- Refinement : SHELXL optimizes bond/angle parameters ( ) .
- Validation : Tools like PLATON check geometric outliers ( ) .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic effects (e.g., solution-phase conformers). Strategies:
Q. How can reaction yields be optimized for analogues with modified substituents?
Optimization strategies:
Q. What methodologies analyze the piperidine ring’s puckering dynamics?
Use Cremer-Pople parameters ( ) :
- Extract coordinates from refined X-ray data () .
- Calculate puckering amplitude (θ) and phase (φ).
- Compare with ideal conformers (e.g., chair/half-chair) in databases.
Q. How are stereochemical outcomes controlled in chiral derivatives?
Methods include:
- Chiral auxiliaries : tert-Butyl carbamates () .
- Crystallization-induced diastereomerism : Isolate diastereomers () .
- Asymmetric catalysis : Chiral ligands (inferred from Ru complexes in ) .
Q. What advanced purification techniques isolate the compound from complex mixtures?
- Preparative HPLC : High-resolution separation (’s impurity standards) .
- Countercurrent chromatography : Non-adsorptive partitioning.
- Crystallization optimization : Hansen parameter screening ( ) .
Q. How do hydrolysis conditions influence ester stability in derivative synthesis?
- pH-dependent cleavage : Alkaline conditions (NaOH/EtOH) hydrolyze esters () .
- Steric hindrance : Bulky groups (e.g., piperidine) slow hydrolysis.
- Mechanistic monitoring : TLC or activation energy calculations guide condition selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
